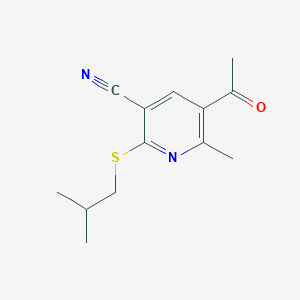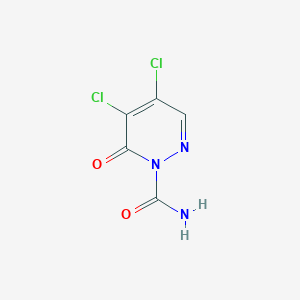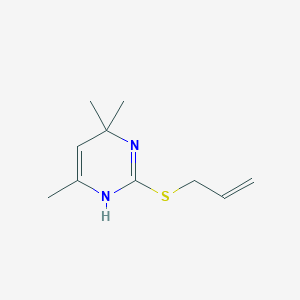![molecular formula C14H10ClN3O4 B3035203 (E)-[(3-nitrophenyl)methylidene]amino N-(3-chlorophenyl)carbamate CAS No. 303987-33-9](/img/structure/B3035203.png)
(E)-[(3-nitrophenyl)methylidene]amino N-(3-chlorophenyl)carbamate
Vue d'ensemble
Description
“(E)-[(3-nitrophenyl)methylidene]amino 3-methylbenzoate” is a chemical compound with the CAS Number: 303987-16-8 and a Linear Formula: C15H12N2O4 .
Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C15H12N2O4 .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not specified in the sources I found .Applications De Recherche Scientifique
Chemical Synthesis and Modification
The compound is utilized in various chemical synthesis processes. Velikorodov et al. (2020) explored the electrophilic amination of N-(hydroxyphenyl)carbamates and N-(4-methoxyphenyl)carbamate, showcasing the versatility of carbamate compounds in the synthesis of amino derivatives. The reactions involved using nitromethane and nitroethane to yield different carbamate products, indicating the compound's role in producing various chemical structures (Velikorodov et al., 2020).
Photolabile Protecting Groups
Loudwig and Goeldner (2001) described the use of N-Methyl-N-(o-nitrophenyl)carbamates as photoremovable alcohol protecting groups. This highlights the potential of (E)-[(3-nitrophenyl)methylidene]amino N-(3-chlorophenyl)carbamate in protecting sensitive alcohol groups during chemical reactions, allowing for controlled exposure under specific conditions (Loudwig & Goeldner, 2001).
Synthesis of Pharmaceutical Compounds
The compound has applications in synthesizing pharmaceutical compounds with potential therapeutic effects. For instance, Mehrotra et al. (2002) discussed the synthesis and antibacterial activities of various triazine and thiocarbamide derivatives, indicating the compound's relevance in creating bioactive molecules (Mehrotra et al., 2002). Patil, Vasanthakumar, and Babu (2004) also highlighted its use in synthesizing peptidyl ureas, further emphasizing its importance in pharmaceutical synthesis (Patil, Vasanthakumar, & Babu, 2004).
Antibacterial Studies
Karna (2019) conducted antibacterial studies on quinaxoline derivatives, showcasing the compound's potential in contributing to the development of new antibacterial agents (Karna, 2019).
Analytical Chemistry
The compound is also used in the field of analytical chemistry. Bhatia and Sharma (2011) described the use of carbamate pesticides, including carbosulfan, in forensic science laboratories, indicating the compound's role in forensic analysis and the detection of pesticides (Bhatia & Sharma, 2011).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
[(E)-(3-nitrophenyl)methylideneamino] N-(3-chlorophenyl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClN3O4/c15-11-4-2-5-12(8-11)17-14(19)22-16-9-10-3-1-6-13(7-10)18(20)21/h1-9H,(H,17,19)/b16-9+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFDFRTLOKLCYCE-CXUHLZMHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C=NOC(=O)NC2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])/C=N/OC(=O)NC2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-Acetyl-2-[(4-chlorophenyl)sulfanyl]-6-methylnicotinonitrile](/img/structure/B3035121.png)
![6-{[(4-Chlorophenyl)sulfanyl]methyl}-2-phenyl-4-pyrimidinyl methyl ether](/img/structure/B3035125.png)
![3-chloro-N-{5-cyano-2-[(2,6-dichlorophenyl)sulfanyl]phenyl}benzenecarboxamide](/img/structure/B3035126.png)
![4-chloro-N-[3-cyano-4-(phenylthio)phenyl]benzamide](/img/structure/B3035127.png)
![4-(4-Chlorophenoxy)-6-{[(4-chlorophenyl)sulfinyl]methyl}-2-(4-pyridinyl)pyrimidine](/img/structure/B3035128.png)

![4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}-1(2H)-phthalazinone](/img/structure/B3035136.png)
![4,4-dimethyl-2-methylsulfanyl-6-[(E)-2-[4-(trifluoromethyl)phenyl]ethenyl]-1H-pyrimidine](/img/structure/B3035138.png)
![1-[(3,5-dimethylbenzyl)oxy]-6-nitro-2-phenyl-1H-1,3-benzimidazole](/img/structure/B3035139.png)
![2-{[6-chloro-2-(4-methylphenyl)-1H-1,3-benzimidazol-1-yl]oxy}acetic acid](/img/structure/B3035140.png)
![4-chlorobenzenecarbaldehyde N-[2-(trifluoromethyl)-4-quinazolinyl]hydrazone](/img/structure/B3035141.png)
![6-chloro-1-[(3,4-dichlorobenzyl)oxy]-2-phenyl-1H-1,3-benzimidazole](/img/structure/B3035142.png)

